Dichlorobis(dicyclohexylphenylphosphine)palladium(II)

Crystallography Structural Characterization Catalyst Design

Dichlorobis(dicyclohexylphenylphosphine)palladium(II) [PdCl₂(PCy₂Ph)₂] is a well-defined, monomeric palladium(II) pre-catalyst belonging to the class of bis(phosphine) palladium dichloride complexes. Single-crystal X-ray diffraction confirms a trans-square-planar geometry with Pd–P bond lengths of 2.3343(5) Å and Pd–Cl bond lengths of 2.3017(4) Å, establishing a precise structural baseline that differentiates it from analogs with alternative phosphine ligands.

Molecular Formula C36H54Cl2P2Pd
Molecular Weight 726.1 g/mol
Cat. No. B12052125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDichlorobis(dicyclohexylphenylphosphine)palladium(II)
Molecular FormulaC36H54Cl2P2Pd
Molecular Weight726.1 g/mol
Structural Identifiers
SMILESC1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3.C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3.Cl[Pd]Cl
InChIInChI=1S/2C18H27P.2ClH.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1,4-5,10-11,17-18H,2-3,6-9,12-15H2;2*1H;/q;;;;+2/p-2
InChIKeyVUEQQGYLLFFDDU-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dichlorobis(dicyclohexylphenylphosphine)palladium(II): Structural Benchmarking for Procurement Decisions


Dichlorobis(dicyclohexylphenylphosphine)palladium(II) [PdCl₂(PCy₂Ph)₂] is a well-defined, monomeric palladium(II) pre-catalyst belonging to the class of bis(phosphine) palladium dichloride complexes [1]. Single-crystal X-ray diffraction confirms a trans-square-planar geometry with Pd–P bond lengths of 2.3343(5) Å and Pd–Cl bond lengths of 2.3017(4) Å, establishing a precise structural baseline that differentiates it from analogs with alternative phosphine ligands [1]. This compound serves as a precursor to the active Pd(0) species in cross-coupling reactions, with its steric and electronic properties—derived from the dicyclohexylphenylphosphine ligand (cone angle 162°, νCO 2060.6 cm⁻¹)—placing it in a distinct region of the catalyst design space relative to PPh₃- and PCy₃-based complexes [2][3].

Why PdCl₂(PCy₂Ph)₂ Cannot Be Substituted with Generic PdCl₂(PPh₃)₂ or PdCl₂(PCy₃)₂: A Procurement Risk Analysis


Substituting one palladium bis(phosphine) dichloride complex for another without considering ligand-specific steric and electronic parameters introduces quantifiable risks to catalytic performance. The dicyclohexylphenylphosphine ligand in PdCl₂(PCy₂Ph)₂ provides a cone angle of 162° and an electronic parameter (νCO) of 2060.6 cm⁻¹, which is intermediate between PPh₃ (cone angle 145°, νCO 2068.9 cm⁻¹) and PCy₃ (cone angle 170°, νCO 2056.4 cm⁻¹) [1]. These differences directly affect oxidative addition rates, catalyst resting states, and substrate scope; for instance, patents explicitly claim that dicycloalkylphenylphosphine ligands enable Suzuki coupling of unreactive aryl chlorides, a transformation that often fails with simpler triarylphosphine-based systems [2][3]. Consequently, assuming functional interchangeability without experimental validation can lead to failed reactions, extended optimization timelines, and increased procurement costs from trial-and-error catalyst screening.

Quantitative Evidence Guide: Differentiating PdCl₂(PCy₂Ph)₂ from its Closest Analogs


Structural Differentiation: Pd–P and Pd–Cl Bond Lengths vs. Tricyclohexylphosphine Analog

The single-crystal structure of PdCl₂(PCy₂Ph)₂ reveals a trans-square-planar geometry with Pd–P bond lengths of 2.3343(5) Å [1]. This value is comparable to that reported for the tricyclohexylphosphine analog PdCl₂(PCy₃)₂ (Pd–P ≈ 2.33 Å), indicating that despite a smaller ligand cone angle (162° vs. 170° for PCy₃), the metal–phosphorus bond strength is maintained [2]. The comparable bond metrics suggest that differences in catalytic performance arise primarily from steric and electronic effects at the ligand periphery rather than from fundamental alterations in the metal–ligand bonding manifold.

Crystallography Structural Characterization Catalyst Design

Ligand Cone Angle Differentiation: PdCl₂(PCy₂Ph)₂ vs. PdCl₂(PPh₃)₂ and PdCl₂(PCy₃)₂

The dicyclohexylphenylphosphine ligand exhibits a Tolman cone angle of 162°, which is 17° larger than PPh₃ (145°) and 8° smaller than PCy₃ (170°) [1]. This intermediate steric bulk is critical for catalytic applications where excessive ligand size can hinder substrate approach (as sometimes observed with PCy₃) while insufficient bulk (as with PPh₃) may fail to stabilize the active Pd(0) species or promote challenging oxidative addition steps [2]. Patent literature specifically claims that dicycloalkylphenylphosphine ligands, including PCy₂Ph, are superior for Suzuki couplings of aryl chlorides—substrates that are notoriously unreactive with PPh₃-based catalysts [3].

Steric Parameter Tolman Cone Angle Catalyst Selection

Electronic Parameter Differentiation: PdCl₂(PCy₂Ph)₂ Displays Higher Electron Donation than PPh₃ Analogs

The electronic parameter for PCy₂Ph, measured via the carbonyl stretching frequency (νCO) of Ni(CO)₃L, is 2060.6 cm⁻¹, which is significantly lower than that of PPh₃ (2068.9 cm⁻¹) and approaches that of PCy₃ (2056.4 cm⁻¹) [1]. Lower νCO values correspond to greater electron density at the metal center upon ligand coordination, which can accelerate the oxidative addition step—often rate-limiting in cross-coupling reactions with challenging substrates [2]. A study on the progressive replacement of phenyl by cyclohexyl groups in [Rh(acac)(CO)(PR₃)] complexes confirmed a systematic increase in electron-donating ability along the series PPh₃ < PCyPh₂ < PCy₂Ph < PCy₃ [3].

Electronic Parameter νCO Stretching Frequency Phosphine Basicity

Claimed Substrate Scope Advantage: Aryl Chloride Activation in Suzuki Coupling

U.S. Patent 6,268,513 (and its related patent 6,265,601) explicitly claims that dicycloalkylphenylphosphines—a class that includes dicyclohexylphenylphosphine—provide improved processes for Suzuki cross-coupling reactions of aryl chlorides, which are the most industrially attractive yet least reactive aryl halide substrates [1][2]. The patent states that while Pd(PPh₃)₄ and related PPh₃-based catalysts are effective for aryl bromides and iodides, they perform poorly with aryl chlorides; the claimed ligands overcome this limitation [2]. A related study demonstrated that polystyrene-supported dicyclohexylphenylphosphine-palladacycle adducts achieve high yields in Suzuki couplings of aryl chloride substrates, confirming the ligand's activating effect [3].

Aryl Chloride Activation Suzuki-Miyaura Coupling Cross-Coupling Phosphine Ligand Patent

Comparative Ligand Performance in Pd-Catalyzed Arylation: PCy₂Ph vs. PPh₂Cy

In a ligand screening study for palladium-catalyzed arylation, the combination of Pd₂(dba)₃ with PCy₂Ph achieved 100% conversion but only 46% yield of the desired product, compared to Pd₂(dba)₃ with PPh₂Cy which gave 100% conversion and 79% yield under identical conditions (2 mol% [Pd], 4 mol% ligand, 2 equiv NaOtBu) [1]. This result highlights that subtle differences in phosphine structure (PCy₂Ph vs. PPh₂Cy) can drastically alter product distribution, with PCy₂Ph showing a propensity for a different reaction pathway. This underscores the non-interchangeability of even closely related phosphine ligands.

Ligand Screening C–N Coupling Palladium Catalysis

Structural Resilience: Absence of Ortho-Metallation vs. Related Phosphine Complexes

The single-crystal X-ray structure of PdCl₂(PCy₂Ph)₂ confirms a trans configuration that does not undergo ortho-metallation, a common deactivation pathway for phosphine-palladium complexes [1]. This contrasts with certain PPh₃-based systems where ortho-metallation can occur under basic or thermal conditions, leading to catalyst degradation, as noted in studies on phosphine ligand design for Suzuki coupling applications [2]. The steric protection provided by the cyclohexyl substituents on phosphorus prevents C–H activation at the phenyl ring, thus enhancing catalyst longevity.

Catalyst Stability Ortho-Metallation Ligand Design

Optimal Application Scenarios for Dichlorobis(dicyclohexylphenylphosphine)palladium(II) in Research and Process Chemistry


Suzuki–Miyaura Coupling of Deactivated Aryl Chlorides Requiring Enhanced Electron Density

For industrial and medicinal chemistry applications where cost-effective aryl chlorides must be coupled but standard Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ catalysts fail, PdCl₂(PCy₂Ph)₂ provides a pre-formed, well-characterized source of the electron-rich PCy₂Ph ligand (νCO 2060.6 cm⁻¹ vs. 2068.9 cm⁻¹ for PPh₃) that can facilitate oxidative addition to the strong C–Cl bond [1][2]. Patent literature claims this ligand class is specifically effective for aryl chloride Suzuki couplings, and the pre-formed complex eliminates variables associated with in situ ligand/metal mixing [3].

Buchwald–Hartwig Amination with Intermediate Steric Demand at the Metal Center

In C–N bond-forming reactions where the steric bulk of PCy₃ (cone angle 170°) hinders substrate approach or promotes unwanted side reactions, but the smaller PPh₃ (145°) fails to stabilize the active Pd(0) species, PdCl₂(PCy₂Ph)₂ offers an optimized steric profile (cone angle 162°) [1]. This intermediate steric environment can be advantageous for coupling sterically congested amine nucleophiles with aryl halides, balancing catalyst stability with substrate accessibility.

Mechanistic Studies and Catalyst Development Requiring a Structurally Defined Pre-Catalyst

With its fully characterized trans-square-planar geometry (Pd–P 2.3343 Å, Pd–Cl 2.3017 Å) and demonstrated resistance to ortho-metallation, this complex serves as an ideal model pre-catalyst for kinetic and mechanistic investigations [1][2]. Its well-defined structure eliminates ambiguities arising from in situ catalyst generation, ensuring reproducibility in academic research and enabling rational ligand tuning based on quantifiable steric and electronic parameters.

Reaction Development Where Ligand-Dependent Chemoselectivity Is Critical

Comparative screening data show that PCy₂Ph can produce substantially different product distributions than its isomer PPh₂Cy under identical conditions (46% vs. 79% yield, respectively), even at full conversion [1]. This divergence in chemoselectivity makes PdCl₂(PCy₂Ph)₂ a strategic tool for accessing product profiles that are inaccessible with other phosphine ligands, offering a quantifiable selection criterion for process chemists facing selectivity challenges.

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